molecular formula C10H15N3 B13313590 7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13313590
M. Wt: 177.25 g/mol
InChI Key: XZIIGKHUPXZVAL-UHFFFAOYSA-N
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Description

7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable pyrimidine derivative with a cyclopropyl-containing reagent can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced analogs .

Scientific Research Applications

7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the presence of the methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

7-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-10(3-4-10)8-2-6-13-7-5-11-9(13)12-8/h5,7-8H,2-4,6H2,1H3,(H,11,12)

InChI Key

XZIIGKHUPXZVAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCN3C=CN=C3N2

Origin of Product

United States

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